molecular formula C6H5ClN2O4 B2576916 2-(5-Chloro-2,4-dioxopyrimidin-1-yl)acetic acid CAS No. 95209-81-7

2-(5-Chloro-2,4-dioxopyrimidin-1-yl)acetic acid

Cat. No. B2576916
CAS RN: 95209-81-7
M. Wt: 204.57
InChI Key: PLXFGFUJNILRLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones were synthesized by the reaction of dihydro-1-(3-hydroxy- and 4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-diones and their 5- and 6-methyl derivatives with 2,3-dichloro-1,4-naphthoquinone .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the SMILES string for “2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid” is O=C(C(O)=O)NC(C=C1)=NC=C1Cl .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the stability of mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones in alkaline and acidic media was investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point of a similar compound was found to be 170–172 °C .

Scientific Research Applications

Synthesis and Crystal Growth of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid

Field

Materials Science

Application

This compound is a potentially useful organic adduct that has been synthesized and grown as optically transparent single crystals for the first time .

Method

The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis. The crystal was grown using a conventional slow evaporation solution technique (SEST) .

Results

The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Field

Organic Chemistry

Application

These derivatives were synthesized for their potential antioxidant activity .

Method

A series of novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized .

Results

A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Safety And Hazards

Safety and hazard information for similar compounds is available . For example, Sigma-Aldrich sells “2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid” as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their biological activities . For example, the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation, was reported .

properties

IUPAC Name

2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFGFUJNILRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid

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